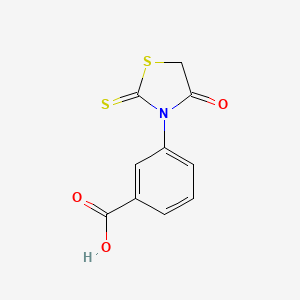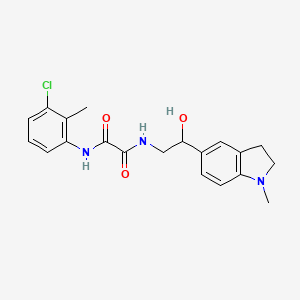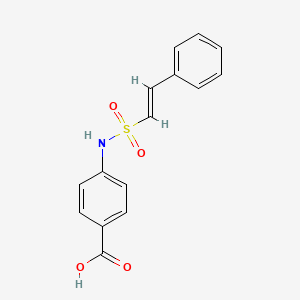![molecular formula C18H13ClN2O2S B2926369 2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-87-6](/img/structure/B2926369.png)
2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a complex organic molecule. It contains a chromeno[2,3-d]pyrimidine core, which is a type of heterocyclic compound . Heterocycles like this are often found in many biologically active compounds, including many drugs . The compound also has a 4-chlorophenyl group and a methoxy group attached to it .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through various methods. For instance, pyrimido[4,5-d]pyrimidine derivatives have been synthesized from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form a pyrido[2,3-d]pyrimidin-5-one .科学的研究の応用
Chemosensor Development
One significant application of related chromeno[2,3-d]pyrimidine derivatives is in the development of chemosensors. For example, chromeno[d]pyrimidine-2,5-dione/thione derivatives have been synthesized and examined for their sensitivity towards various cations. Specifically, these compounds demonstrated excellent sensitivity towards Hg2+ ions, showcasing their potential as colorimetric chemosensors. This capability is valuable for environmental monitoring and the detection of heavy metals in samples (Jamasbi et al., 2021).
Synthesis of Functionalized Derivatives
The synthesis of diversely substituted chromeno[2,3-d]pyrimidine derivatives without the use of catalysts under ambient conditions highlights another research domain. These derivatives possess pharmaceutical significance due to their structural complexity and potential biological activities. The catalyst-free approach emphasizes sustainability and eco-friendliness in chemical synthesis (Brahmachari & Nayek, 2017).
Antimicrobial and Antitubercular Activities
Various chromeno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and antitubercular properties. For instance, some studies report the preparation and antimicrobial evaluation of 2-substituted chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, revealing their potential as agents against microbial infections (El-Agrody et al., 2011). Similarly, novel chromeno[2,3-d]pyrimidine derivatives have shown pronounced antitubercular and antimicrobial activities, indicating their potential in developing new therapeutic agents (Kamdar et al., 2011).
Green Synthesis Approaches
The green synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives using tannic acid as a catalyst in ethanol-water mixtures represents an eco-friendly approach to obtaining these compounds. This method emphasizes the importance of sustainable and environmentally benign synthetic routes in chemical research (Puvithra & Parthiban, 2020).
Corrosion Inhibition
Pyrimidine-2-thione derivatives, sharing a core structure with the compound of interest, have been investigated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness suggests the potential application of chromeno[2,3-d]pyrimidine derivatives in protecting metals against corrosion, which is crucial for industrial applications (Soltani et al., 2015).
作用機序
Target of Action
The compound, 2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are known to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mode of Action
For instance, they can inhibit enzymes like phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These enzymes play crucial roles in cellular processes such as cell growth, inflammation, and immune response .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the enzymes it inhibits. For example, inhibition of dihydrofolate reductase would affect the folate pathway, which is essential for DNA synthesis and cell division . Similarly, inhibition of RAF kinase and P38 protein kinase could impact the MAPK signaling pathway, which regulates cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity (clogp value) and molecular weight are factors that could influence its bioavailability .
Result of Action
The result of the compound’s action would depend on the specific target and pathway it affects. For instance, if it inhibits dihydrofolate reductase, it could lead to a decrease in DNA synthesis and cell division, potentially resulting in antiproliferative effects . If it inhibits RAF kinase or P38 protein kinase, it could modulate cell proliferation, differentiation, and apoptosis .
特性
IUPAC Name |
2-(4-chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-22-14-4-2-3-11-9-13-17(23-15(11)14)20-16(21-18(13)24)10-5-7-12(19)8-6-10/h2-8H,9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYLDTBYPYKRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2926290.png)
![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)





![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2926301.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2926304.png)
![1-(2-Bromophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2926305.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2926308.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2926309.png)
